molecular formula C14H18F3NO4 B6327987 Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate, 97% CAS No. 1262415-72-4

Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate, 97%

Cat. No. B6327987
CAS RN: 1262415-72-4
M. Wt: 321.29 g/mol
InChI Key: UOVJQWVNVOQLLV-UHFFFAOYSA-N
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Description

“Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate” is a chemical compound with the molecular formula C14H18F3NO4 . It has a molecular weight of 321.29 .


Physical And Chemical Properties Analysis

“Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate” is a chemical compound with the molecular formula C14H18F3NO4 . It has a molecular weight of 321.29 . More detailed physical and chemical properties are not available in the sources I have access to.

Scientific Research Applications

Methyl 2-Allyl Tert-Butoxycarbonyl Amino Trifluoromethylbut-3-ynoate, 97% can be used in a variety of scientific research applications. It can be used as a reagent in peptide synthesis, as a catalyst in organic reactions, and as a starting material for synthesizing other molecules. It can also be used in the synthesis of peptides, proteins, and other molecules. Additionally, it can be used in the synthesis of drugs and other pharmaceuticals.

Mechanism of Action

Methyl 2-Allyl Tert-Butoxycarbonyl Amino Trifluoromethylbut-3-ynoate, 97% acts as a reagent in peptide synthesis. It catalyzes the formation of peptide bonds between amino acids by forming a Schiff base adduct with the amino acid. This adduct can then be reduced to form the desired peptide bond.
Biochemical and Physiological Effects
Methyl 2-Allyl Tert-Butoxycarbonyl Amino Trifluoromethylbut-3-ynoate, 97% does not have any known biochemical or physiological effects on the human body. It is not known to interact with any biological molecules and does not have any known toxicity.

Advantages and Limitations for Lab Experiments

Methyl 2-Allyl Tert-Butoxycarbonyl Amino Trifluoromethylbut-3-ynoate, 97% is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without degradation. Additionally, it can be used in a variety of reactions and can be used as a catalyst in organic reactions. However, it is important to note that this compound can be toxic if not handled properly and can be dangerous if ingested or inhaled.

Future Directions

The use of Methyl 2-Allyl Tert-Butoxycarbonyl Amino Trifluoromethylbut-3-ynoate, 97% in scientific research is expected to continue to grow. Potential future directions include the use of this compound in the synthesis of peptides and proteins, as a reagent in organic reactions, and as a catalyst in organic reactions. Additionally, this compound may be used in the synthesis of drugs and other pharmaceuticals. It may also be used in the development of new materials and in the synthesis of other molecules. Finally, this compound may be used in the development of new analytical techniques for the detection and quantification of various compounds.

Synthesis Methods

Methyl 2-Allyl Tert-Butoxycarbonyl Amino Trifluoromethylbut-3-ynoate, 97% can be synthesized in a few different ways. One method involves the reaction of a tert-butyl carbamate with an alkyl halide in the presence of a base. This reaction produces a tert-butoxycarbonyl (Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate, 97%) amino acid. The Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate, 97% amino acid can then be reacted with a trifluoromethylbut-3-ynoate in the presence of a base to produce the desired product.

properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]-2-(trifluoromethyl)but-3-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO4/c1-7-9-18(11(20)22-12(3,4)5)13(8-2,10(19)21-6)14(15,16)17/h2,7H,1,9H2,3-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVJQWVNVOQLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)C(C#C)(C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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